YF-452 is classified under angiogenesis inhibitors and antineoplastic agents. It has been studied extensively in various biological contexts, particularly concerning its effects on endothelial cells and tumor models. The compound is sourced from chemical suppliers and research institutions engaged in drug discovery and development .
The synthesis of YF-452 involves a multi-step reaction process. The primary synthetic route includes the reaction of N-pyrrolidylacetyl chloride with 9-(4-bromobenzyl)-1,3,4,9-tetrahydro-β-carboline. This reaction typically requires an inert atmosphere (such as nitrogen or argon) and is conducted at low temperatures to maintain the stability of intermediates.
Key Steps in Synthesis:
The molecular formula of YF-452 is C22H26BrN3O, with a molecular weight of approximately 424.37 g/mol. The compound features a complex structure characterized by several functional groups that contribute to its biological activity.
Structural Characteristics:
YF-452 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Types of Reactions:
The products formed from these reactions depend on the specific reagents used. For example, substitution may yield halogenated derivatives, while oxidation could produce oxidized forms of YF-452.
YF-452 exerts its biological effects by inhibiting the phosphorylation of VEGFR2 kinase, which plays a crucial role in angiogenesis. This inhibition disrupts downstream signaling pathways involving extracellular signal-regulated kinase (ERK), focal adhesion kinase (FAK), and Src kinases.
The inhibition leads to:
YF-452 has significant applications in scientific research across multiple fields:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4